N-methyl-N-[(1-methyltetrazol-5-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide
Description
N-methyl-N-[(1-methyltetrazol-5-yl)methyl]bicyclo[310]hexane-6-carboxamide is a complex organic compound that features a bicyclic hexane structure with a tetrazole moiety
Properties
IUPAC Name |
N-methyl-N-[(1-methyltetrazol-5-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-15(6-9-12-13-14-16(9)2)11(17)10-7-4-3-5-8(7)10/h7-8,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANKYKPADKFZAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CN(C)C(=O)C2C3C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methyltetrazol-5-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole moiety, which can be synthesized from precursors such as 1-methyl-5-aminotetrazole . The bicyclic hexane structure can be constructed through a series of cyclization reactions involving appropriate starting materials and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-methyltetrazol-5-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted tetrazole derivatives .
Scientific Research Applications
N-methyl-N-[(1-methyltetrazol-5-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methyltetrazol-5-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-aminotetrazole: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
Bicyclo[3.1.0]hexane derivatives: Compounds with similar bicyclic structures, used in materials science and medicinal chemistry.
Uniqueness
N-methyl-N-[(1-methyltetrazol-5-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide is unique due to the combination of the tetrazole moiety and the bicyclic hexane structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
